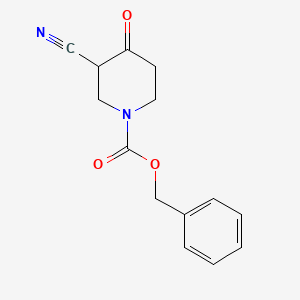

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBPQWPPJBSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661571 | |

| Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916423-53-5 | |

| Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and safety considerations involved in the synthesis of this compound. The guide focuses on a robust and widely applicable synthetic route, detailing the underlying reaction mechanisms and providing a step-by-step protocol for its practical implementation. Emphasis is placed on the scientific rationale behind the experimental choices, ensuring a thorough and authoritative resource for laboratory practice.

Introduction: Significance of the 3-Cyano-4-oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of a cyano group at the 3-position and a ketone at the 4-position of the piperidine ring, as in this compound, creates a highly versatile intermediate. The cyano group can serve as a precursor to amines, amides, or carboxylic acids, while the ketone functionality allows for a variety of subsequent chemical transformations. The benzyl carbamate protecting group (Cbz) on the nitrogen atom offers stability during synthesis and can be readily removed under standard hydrogenolysis conditions, allowing for further derivatization at the nitrogen atom. This combination of functionalities makes the target molecule a valuable starting material for the synthesis of complex nitrogen-containing bioactive molecules.

Overview of a Primary Synthetic Pathway

A common and efficient strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The core of this strategy is the formation of the piperidone ring, followed by the introduction of the cyano group. A logical and field-proven approach is outlined below:

-

Protection of the Piperidone Nitrogen: The synthesis begins with the protection of the nitrogen atom of a suitable piperidone precursor. N-Cbz-4-piperidone is a key starting material, where the benzyl carbamate group serves to protect the nitrogen and prevent unwanted side reactions.

-

Introduction of the Cyano Group: The next critical step is the introduction of the cyano group at the 3-position. This is typically achieved through a reaction analogous to the Strecker synthesis, where the ketone is converted to an α-aminonitrile.

This guide will focus on providing a detailed exploration of this synthetic route, including the underlying mechanisms and a comprehensive experimental protocol.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section delves into the mechanisms of the key transformations in the synthesis of this compound.

Synthesis of the N-Cbz-4-piperidone Precursor

The starting material, N-Cbz-4-piperidone (also known as Benzyl 4-oxopiperidine-1-carboxylate), is a commercially available compound.[1] However, for completeness, its synthesis is briefly described. It is typically prepared by the reaction of 4-piperidone with benzyl chloroformate in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the N-Cbz protected piperidone. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion.

Introduction of the Cyano Group: A Strecker-type Synthesis

The introduction of the cyano group at the carbon adjacent to the carbonyl group (the α-position) can be achieved through a modified Strecker synthesis. The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile.[2][3] In the context of N-Cbz-4-piperidone, the reaction can be adapted to directly yield an α-cyanonitrile.

The mechanism for this transformation is proposed as follows:

-

Enolate Formation: In the presence of a strong base, a proton is abstracted from the α-carbon of the N-Cbz-4-piperidone, forming an enolate intermediate. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to cause self-condensation or other side reactions.

-

Nucleophilic Attack by Cyanide: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is then introduced. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.

-

Formation of a Cyanohydrin-like Intermediate: This attack results in the formation of a cyanohydrin-like intermediate.

-

Rearrangement and Elimination: Subsequent rearrangement and elimination steps, which can be facilitated by the reaction conditions, lead to the formation of the final product, this compound.

An alternative viewpoint on the mechanism, more closely mirroring the classical Strecker synthesis, involves the initial formation of an iminium ion intermediate, which is then attacked by the cyanide ion.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Cbz-4-piperidone | ≥98% | Commercially Available |

| Sodium Cyanide | ≥95% | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Dichloromethane | Anhydrous | Commercially Available |

| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared |

| Brine | Saturated Solution | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | Commercially Available |

Step-by-Step Synthesis Procedure

Step 1: Cyanation of N-Cbz-4-piperidone

-

To a solution of N-Cbz-4-piperidone (1 equivalent) in ethanol, add a solution of sodium cyanide (1.2 equivalents) in water.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add glacial acetic acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic region), the piperidine ring protons, and the methine proton at the 3-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ketone, the nitrile carbon, the carbonyl carbon of the carbamate, and the various carbons of the piperidine and benzyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the C=O stretch of the carbamate.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight for C₁₄H₁₄N₂O₃ is 258.27 g/mol .[7]

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

Sodium Cyanide (NaCN): Extremely toxic if swallowed, inhaled, or in contact with skin.[8][9][10][11] Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit readily available.

-

Benzyl Chloroformate: Corrosive and a lachrymator.[12][13][14][15][16] Causes severe skin burns and eye damage. It is also a suspected carcinogen. Handle in a fume hood with appropriate protective gear.

-

N-Cbz-4-piperidone: May cause skin, eye, and respiratory tract irritation.[1][17][18]

-

Solvents: Dichloromethane is a suspected carcinogen. Ethanol and diethyl ether are highly flammable. Handle all solvents with care and avoid sources of ignition.

Always consult the Material Safety Data Sheet (MSDS) for each chemical before use and follow all institutional safety protocols.

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. BENZYL3-CYANO-4-OXOPIPERIDINE-1-CARBOXYLATE (916423-53-5) 1H NMR [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.lasec.co.za [cdn.lasec.co.za]

- 10. camachem.com [camachem.com]

- 11. westliberty.edu [westliberty.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemos.de [chemos.de]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a cyano group and a ketone functionality, coupled with the N-benzyloxycarbonyl (Cbz) protecting group, as seen in Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the quest for new bioactive molecules. This guide serves as a foundational resource for researchers, providing critical data and methodologies for the characterization and application of this important synthetic intermediate.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Cbz-3-cyano-4-piperidone | [1] |

| CAS Number | 916423-53-5 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| Appearance | White solid | N/A |

| Melting Point | 96-98 °C | N/A |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Methanol based on the solubility of the parent compound, N-Cbz-4-piperidone.[3][4] | N/A |

| pKa | Not experimentally determined. The piperidine nitrogen is part of a carbamate, significantly reducing its basicity. The α-proton to the cyano and keto groups will have some acidity. | N/A |

| LogP (predicted) | 1.67568 | [2] |

| Polar Surface Area (PSA) | 70.40 Ų | [2] |

| Storage | 2-8 °C, sealed in a dry environment. | [2][3] |

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not publicly available, a detailed predictive analysis based on the known spectral data of closely related N-Cbz-4-piperidone analogues and fundamental principles of spectroscopy provides a strong foundation for its characterization.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of the title compound would exhibit characteristic signals corresponding to its unique structural features.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the piperidine ring.

-

Aromatic Protons (δ 7.3-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring of the benzyl group is anticipated.[4]

-

Benzylic Protons (δ ~5.2 ppm): A singlet integrating to two protons is expected for the -CH₂- group of the benzyloxycarbonyl moiety.[4]

-

Piperidine Ring Protons (δ 2.5-4.0 ppm): The protons on the piperidine ring will appear as a series of multiplets due to complex spin-spin coupling. The proton at the 3-position, being adjacent to both the cyano and keto groups, is expected to be shifted downfield. The protons on the carbons adjacent to the nitrogen will also be deshielded.

-

Tautomerism: It is important to consider the possibility of keto-enol tautomerism, which could lead to the appearance of additional, smaller signals in the spectrum. The equilibrium would be influenced by the solvent and temperature.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O) (δ ~200-208 ppm): A signal in the downfield region characteristic of a ketone carbonyl is expected.[4]

-

Carbamate Carbonyl (N-COO-) (δ ~155 ppm): The carbonyl carbon of the Cbz group will appear in this region.[4]

-

Aromatic Carbons (δ ~128-136 ppm): Several signals corresponding to the carbons of the phenyl ring will be observed.[4]

-

Cyano Carbon (-CN) (δ ~115-120 ppm): The carbon of the nitrile group is expected in this range.

-

Benzylic Carbon (-CH₂-) (δ ~67-68 ppm): The carbon of the benzylic methylene group will be present in this region.[4]

-

Piperidine Ring Carbons (δ ~30-60 ppm): The remaining carbons of the piperidine ring will appear in the aliphatic region. The carbon at the 3-position will be influenced by the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2200-2260 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1715-1730 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp band around 1690-1710 cm⁻¹.[4]

-

C-O Stretch (Carbamate): Bands in the region of 1200-1300 cm⁻¹.[4]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

-

Molecular Ion Peak (M⁺): The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.11.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Cleavage of the piperidine ring is also possible. The presence of the cyano group may lead to characteristic fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

For researchers wishing to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Solubility

A qualitative or quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

-

Qualitative: To a small, known amount of the compound in a test tube, add a small volume of the solvent of interest (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, DMF). Observe for dissolution at room temperature and with gentle heating.

-

Quantitative (Shake-Flask Method): Add an excess of the solid to a known volume of the solvent in a sealed flask. Agitate the flask at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or UV-Vis spectroscopy.

Determination of pKa (Potentiometric Titration)

Potentiometric titration can be used to determine the pKa of any acidic or basic functional groups.

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol or DMSO if solubility in water is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Spectroscopic Analysis Workflow

A standardized workflow is essential for obtaining high-quality spectroscopic data for structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

Based on the available safety data for related compounds, this compound should be handled with care in a well-ventilated area or fume hood.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical scaffold amenable to diverse synthetic transformations. This guide has consolidated the known physicochemical properties and provided a robust predictive framework for its spectroscopic characterization based on established principles and data from closely related analogues. The experimental protocols outlined herein provide a clear path for researchers to further elucidate and confirm the properties of this compound, thereby facilitating its application in the development of novel chemical entities with potential therapeutic value.

References

- 1. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into the analytical methodologies crucial for its unambiguous identification and quality control.

Introduction: The Significance of the α-Cyano-4-piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a cyano group alpha to a carbonyl functionality, as seen in this compound, provides a unique combination of steric and electronic properties. The electron-withdrawing nature of the cyano group can influence the reactivity of the adjacent ketone and the overall conformation of the piperidine ring. The N-benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable handle for further synthetic transformations, making this molecule a versatile intermediate in the synthesis of complex nitrogen-containing compounds.[2]

Understanding the precise three-dimensional structure and spectroscopic properties of this molecule is paramount for its effective utilization in drug design and development. This guide will detail the synthetic pathway to this compound and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing from the commercially available 4-piperidone. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the cyano group at the C3 position.

Step 1: Synthesis of the Precursor, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

The synthesis of N-Cbz-4-piperidone is a well-established procedure involving the reaction of 4-piperidone with benzyl chloroformate in the presence of a base.

Experimental Protocol:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of dichloromethane and water at 0 °C, add a suitable base such as triethylamine or sodium carbonate (2.5 equivalents).

-

Stir the mixture for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: α-Cyanation of N-Cbz-4-piperidone

The introduction of a cyano group at the α-position to the ketone can be achieved through various methods. A common and effective approach is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or alternatively, tosyl cyanide.

Experimental Protocol (using TMSCN):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethylsilyl cyanide (1.2-1.5 equivalents) to the solution.[3]

-

Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂) or a catalytic source of cyanide (e.g., KCN with 18-crown-6).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Structural Analysis and Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the benzyl group, the piperidine ring protons, and the methine proton at the C3 position.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.2-7.4 | multiplet | - |

| Benzylic CH₂ | ~5.2 | singlet | - |

| C3-H (methine) | 3.8-4.2 | doublet of doublets | Varies |

| Piperidine CH₂ | 2.5-3.8 | multiplets | Varies |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190-200 |

| Carbamate (N-COO) | ~155 |

| Aromatic (C₆H₅) | 127-136 |

| Cyano (C≡N) | 115-120 |

| Benzylic CH₂ | ~68 |

| C3 (methine) | 45-55 |

| Piperidine CH₂ | 30-50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small amount of the purified solid or oil sample onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2240 | Cyano (C≡N) | Stretching |

| ~1710 | Ketone (C=O) | Stretching |

| ~1690 | Carbamate (N-C=O) | Stretching |

| 3030-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| ~1240 | C-N | Stretching |

The presence of a sharp peak around 2240 cm⁻¹ is a definitive indicator of the cyano group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

Expected Molecular Ion and Fragments:

-

Molecular Ion (M+H)⁺: Expected at m/z 259.11.

-

Key Fragments: Loss of the benzyl group (m/z 91), loss of CO₂, and fragmentation of the piperidine ring.

Single Crystal X-ray Diffraction

Should suitable single crystals be obtained, X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would confirm the relative stereochemistry and the conformation of the piperidine ring.

Experimental Protocol:

-

Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

The piperidine ring in such systems can adopt various conformations, including chair, boat, and twist-boat, which can be influenced by the substituents.[1][5] X-ray crystallography would provide unambiguous evidence of the preferred conformation in the solid state.

Conclusion

The structural analysis and characterization of this compound require a combination of synthetic chemistry and advanced analytical techniques. This guide outlines a robust pathway for its synthesis and a comprehensive suite of analytical methods for its structural elucidation. The predicted spectroscopic data serves as a benchmark for researchers working with this important synthetic intermediate. The methodologies described herein are fundamental for ensuring the quality and identity of this compound, thereby facilitating its application in the development of novel therapeutics.

References

- 1. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

- 2. benzyl (3S)-3-cyano-4-oxopiperidine-1-carboxylate | C14H14N2O3 | CID 86312007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to Spectroscopic Data of CAS Number 183673-82-1: 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one

A Note to the Researcher: Initial searches for the compound associated with CAS number 183673-82-1 were inconclusive, with various sources pointing to related but structurally distinct molecules. However, persistent investigation has identified the compound as 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one . This guide is structured to provide a comprehensive overview of the expected spectroscopic data for this molecule, drawing upon spectral data from closely related analogs and predictive models where direct experimental data is not publicly available. This approach allows for a robust interpretation of the key structural features of the target compound.

Introduction

1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is a substituted aromatic ketone containing a methoxy group and a 4-methyl-1H-imidazol-1-yl moiety. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various research and development settings. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, providing a detailed analysis of the key spectral features and their correlation to the molecular structure.

Molecular Structure and Key Features

The structural formula of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one is presented below. Understanding the different proton and carbon environments is fundamental to interpreting the NMR data, while the various functional groups will dictate the characteristic absorptions in the IR spectrum and fragmentation patterns in the mass spectrum.

Caption: Molecular structure of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~7.8 - 7.6 | m | 2H | Aromatic (H ortho to acetyl) | The deshielding effect of the electron-withdrawing acetyl group causes a downfield shift for the adjacent aromatic protons. |

| ~7.2 - 7.0 | d | 1H | Aromatic (H meta to acetyl) | This proton is further from the acetyl group and will appear at a more upfield position compared to the ortho protons. |

| ~7.5 - 7.3 | s | 1H | Imidazole (H5) | The proton on the C5 of the imidazole ring is typically a singlet and appears in the aromatic region. |

| ~7.1 - 6.9 | s | 1H | Imidazole (H2) | The proton on the C2 of the imidazole ring is also a singlet and is influenced by the adjacent nitrogen atoms. |

| ~3.9 | s | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are in a shielded environment and appear as a sharp singlet. |

| ~2.6 | s | 3H | Acetyl (-COCH₃) | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, resulting in a downfield shift compared to a typical alkyl methyl group. |

| ~2.3 | s | 3H | Imidazole Methyl (-CH₃) | The methyl group on the imidazole ring will appear as a singlet in a region typical for methyl groups attached to an aromatic system. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |

| ~197 | Carbonyl (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~160 - 150 | Aromatic (C-O) | The aromatic carbon attached to the oxygen of the methoxy group is shielded and appears upfield of other quaternary aromatic carbons. |

| ~140 - 120 | Aromatic & Imidazole Carbons | The remaining aromatic and imidazole carbons will resonate in this region, with their specific shifts determined by the electronic effects of the substituents. |

| ~115 - 110 | Aromatic (C-H) | Aromatic carbons bearing a proton typically appear in this region. |

| ~56 | Methoxy (-OCH₃) | The carbon of the methoxy group is shielded and appears in the typical range for sp³ carbons attached to an oxygen atom. |

| ~26 | Acetyl (-COCH₃) | The methyl carbon of the acetyl group is deshielded by the carbonyl group. |

| ~14 | Imidazole Methyl (-CH₃) | The methyl carbon on the imidazole ring will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A general protocol for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H | Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H | Stretch |

| ~1680 | Strong | Ketone C=O | Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |

| ~1250 | Strong | Aryl-O (ether) | Asymmetric Stretch |

| ~1050 | Medium | Aryl-O (ether) | Symmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Expected Mass Spectral Data:

The molecular weight of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one (C₁₃H₁₄N₂O₂) is 230.26 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 230 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the acetyl group to give a fragment at m/z = 215. This is a common fragmentation for methyl ketones.

-

Loss of the entire acetyl group (-COCH₃) to give a fragment at m/z = 187.

-

Cleavage of the bond between the phenyl ring and the imidazole group, leading to fragments corresponding to the substituted phenyl ketone and the methylimidazole cation.

-

Caption: Simplified proposed fragmentation pathway for 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one in EI-MS.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive approach to the structural elucidation and confirmation of 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethan-1-one. The predicted and expected spectroscopic data presented in this guide, based on fundamental principles and analysis of related structures, offer a valuable resource for researchers working with this compound. The detailed interpretation of the spectral features allows for unambiguous identification and serves as a benchmark for quality control and further studies.

An In-Depth Technical Guide to Benzyl 3-cyano-4-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry. We will delve into its structural attributes, a validated synthetic protocol, detailed characterization, and its significance as a building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile scaffold in their research endeavors.

Core Molecular Attributes

This compound is a functionalized piperidine derivative incorporating several key chemical features that make it a valuable intermediate in organic synthesis and drug discovery. The molecule's structure is characterized by a piperidine ring, which is a prevalent scaffold in numerous FDA-approved drugs.[1][2] The nitrogen atom of the piperidine is protected by a benzyloxycarbonyl (Cbz or Z) group, a common strategy in peptide synthesis and medicinal chemistry to mask the reactivity of the amine during synthetic transformations. The presence of a cyano group at the 3-position and a ketone at the 4-position offers multiple points for further chemical modification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C14H14N2O3 | PubChem |

| Molecular Weight | 258.27 g/mol | PubChem |

| InChIKey | DRZBPQWPPJBSBG-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1CN(C(C1=O)C#N)C(=O)OCC2=CC=CC=C2 | PubChem |

| CAS Number | 916423-53-5 | LookChem[1] |

The Strategic Importance in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in medicinal chemistry, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The introduction of a cyano group is also a strategic move in drug design. The nitrile functionality can act as a bioisostere for other functional groups, participate in hydrogen bonding interactions with biological targets, and serve as a synthetic handle for conversion into other functionalities like amines, carboxylic acids, and tetrazoles.[5]

The combination of the N-Cbz protected piperidone with a cyano group makes this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Caption: The role of the piperidine scaffold in enhancing drug-like properties.

Synthesis and Mechanism

A plausible and efficient synthesis of this compound involves the cyanation of the readily available starting material, Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone). A common method for introducing a cyano group at the α-position of a ketone is through a reaction with a cyanide source, often under basic conditions.

Caption: A proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a well-established method for the cyanation of ketones and is adapted for the synthesis of this compound.

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equivalents)

-

Zinc iodide (ZnI2) (catalytic amount, e.g., 0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Manganese dioxide (MnO2) (5 equivalents)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Cyanohydrin: To a solution of Benzyl 4-oxopiperidine-1-carboxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide.

-

Slowly add trimethylsilyl cyanide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

-

Oxidation to the α-Cyanoketone: Dissolve the crude cyanohydrin in dichloromethane.

-

Add activated manganese dioxide to the solution.

-

Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are expected.[6][7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.2 ppm), the aromatic protons (multiplets between 7.2-7.4 ppm), and the protons of the piperidine ring. The proton at the 3-position, adjacent to the cyano group, would likely appear as a doublet of doublets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the carbonyl carbon of the ketone (around 200 ppm), the nitrile carbon (around 115-120 ppm), the carbonyl carbon of the carbamate (around 155 ppm), and the carbons of the aromatic ring and the piperidine scaffold.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm⁻¹, the ketone carbonyl group (C=O stretch) around 1720 cm⁻¹, and the carbamate carbonyl group (C=O stretch) around 1690 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]+ or, more likely, the protonated molecule [M+H]+, confirming the molecular weight of the compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis from readily available starting materials allows for the generation of a key intermediate with multiple points for diversification. The strategic incorporation of the piperidine scaffold, a protecting group, a ketone, and a cyano functionality provides a platform for the development of novel small molecules with a wide range of potential therapeutic applications. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and potent biologically active agents.

References

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to C14H14N2O3: The Case of 4-Azoxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C14H14N2O3, focusing on its most prominent isomer, 4-Azoxyanisole. While the formula can represent several isomers, 4-Azoxyanisole, also known as para-Azoxyanisole (PAA), is the most studied and commercially significant. This guide delves into its physicochemical properties, synthesis, and analytical methods, with a critical assessment of its relevance in the field of drug development.

Introduction to 4-Azoxyanisole

4-Azoxyanisole is an organic aromatic compound that holds a significant place in the history of materials science.[1] In its solid state, it appears as a white or yellow crystalline powder.[2][3][4] However, upon heating, it exhibits a unique state of matter known as a liquid crystal.[1] As one of the first discovered and most readily prepared liquid crystals, PAA has been a cornerstone in the fundamental understanding and development of liquid crystal displays (LCDs).[1] Its molecular structure consists of two anisole (methoxybenzene) rings linked by an azoxy group (-N=N(O)-).

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific field. The key properties of 4-Azoxyanisole are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C14H14N2O3 | [1][2][5][6] |

| Molecular Weight | 258.27 g/mol | [7][8] |

| Appearance | White to light yellow or brown crystalline powder | [3][4] |

| Melting Point | 117-119 °C | [3][4][7] |

| Boiling Point | 401.53°C (estimate) | [3] |

| CAS Number | 1562-94-3 | [3][5][6][7] |

| Solubility | Insoluble in water | [3][4] |

| Liquid Crystal Range | 118 °C to 136 °C | [1] |

Synthesis of 4-Azoxyanisole

The synthesis of 4-Azoxyanisole is a well-established process in organic chemistry. A common and illustrative method involves the reduction of p-nitroanisole.

Experimental Protocol: Synthesis from p-Nitroanisole

This protocol outlines a general procedure for the synthesis of 4-Azoxyanisole.

Step 1: Reduction of p-Nitroanisole

-

In a round-bottom flask, dissolve p-nitroanisole in a suitable solvent, such as ethanol.

-

Add a reducing agent. A common choice is a mixture of zinc dust and sodium hydroxide solution.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

During the reaction, the nitro group is reduced, and the intermediate products couple to form the azoxy linkage.

Step 2: Isolation and Purification

-

Once the reaction is complete, cool the mixture and filter it to remove any unreacted zinc dust and other solid byproducts.

-

The filtrate, containing the crude 4-Azoxyanisole, is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 4-Azoxyanisole as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Azoxyanisole from p-nitroanisole.

Mechanism of Action: The Liquid Crystalline State

While in the context of drug development "mechanism of action" typically refers to the biochemical interaction of a drug with a biological target, for 4-Azoxyanisole, its "action" of interest lies in its physical properties as a liquid crystal. Currently, 4-Azoxyanisole has no known biological function or therapeutic application.[2]

The liquid crystalline state is an intermediate phase of matter between a crystalline solid and an isotropic liquid. In this state, the molecules have lost the positional order of a solid but maintain a degree of orientational order. 4-Azoxyanisole exhibits a nematic liquid crystal phase.[9]

-

Crystalline Solid State: Below 118 °C, 4-Azoxyanisole exists as a well-ordered crystalline solid, with the molecules held in fixed positions and orientations.

-

Nematic Liquid Crystal State: Between 118 °C and 136 °C, the molecules lose their positional order and can move around like in a liquid.[1] However, they tend to point in the same general direction, known as the director. This long-range orientational order is responsible for the unique optical properties of liquid crystals.

-

Isotropic Liquid State: Above 136 °C, the thermal energy is sufficient to overcome the forces maintaining the orientational order, and the molecules are randomly oriented, behaving as a conventional liquid.[1]

Phase Transitions of 4-Azoxyanisole

Caption: Phase transitions of 4-Azoxyanisole with temperature.

Analytical Methods

The purity and identity of 4-Azoxyanisole can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Experimental Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of 4-Azoxyanisole.[6]

-

Column: A C18 reverse-phase column is suitable for this separation.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is used as the mobile phase.[6] The addition of a small amount of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape.[6]

-

Detection: UV detection at a wavelength where the compound has significant absorbance is typically used.

-

Procedure:

-

Prepare a standard solution of 4-Azoxyanisole of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized or purchased compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time of the peak in the sample chromatogram should match that of the standard.

-

The purity of the sample can be calculated from the peak area of 4-Azoxyanisole relative to the total area of all peaks in the chromatogram.

-

Applications in Research and Technology

The primary application of 4-Azoxyanisole is in the field of materials science, particularly in the study of liquid crystals.

-

Model System: Due to its well-defined and easily accessible phase transitions, 4-Azoxyanisole serves as a model compound for fundamental research into the properties and behavior of liquid crystals.[2]

-

Development of LCDs: Historically, it played a crucial role in the early development of liquid crystal displays.[1]

-

Electro-Optic Effects: Studies have shown that 4-Azoxyanisole exhibits a linear electro-optic effect, which is a change in its refractive index in response to an electric field.[9] This property is fundamental to the operation of many liquid crystal devices.

Relevance in Drug Development: A Critical Assessment

Despite its interesting chemical structure and physical properties, 4-Azoxyanisole currently has no known biological activity or therapeutic applications. [2] Its investigation has been predominantly in the realm of physical chemistry and materials science.

For professionals in drug development, it is crucial to recognize that not all organic molecules will have biological relevance. The structural features of 4-Azoxyanisole, such as its rigid, planar core and lack of functional groups typically associated with protein binding (e.g., hydrogen bond donors and acceptors in specific arrangements), may not be conducive to interacting with biological targets with high affinity and specificity.

While the broader class of azo compounds has been explored for various applications, including as dyes and in some cases as prodrugs, 4-Azoxyanisole itself has not emerged as a candidate for pharmaceutical development.

Conclusion

The compound with the molecular formula C14H14N2O3 is represented by several isomers, with 4-Azoxyanisole being the most prominent. It is a molecule of significant historical and academic importance in the field of liquid crystals. Its synthesis is straightforward, and its physicochemical properties, particularly its phase transitions, are well-characterized. While it serves as an excellent model system for studying the liquid crystalline state and has been instrumental in the development of display technologies, it currently holds no known value in the field of drug development due to a lack of biological activity. This guide provides a comprehensive technical overview for scientists and researchers, highlighting its properties and applications while maintaining a clear and evidence-based perspective on its non-existent role in pharmacology.

References

- 1. para-Azoxyanisole - Wikipedia [en.wikipedia.org]

- 2. Buy 4,4'-Azoxyanisole | 51437-65-1 [smolecule.com]

- 3. 4,4'-AZOXYANISOLE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4,4'-AZOXYANISOLE | 1562-94-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Azoxyanisole | SIELC Technologies [sielc.com]

- 7. 4,4 -Azoxyanisole 98 1562-94-3 [sigmaaldrich.com]

- 8. 4,4'-Dimethoxyazoxybenzene | C14H14N2O3 | CID 15277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

The Cyano-Oxopiperidine Scaffold: A Privileged Motif in Enzyme Inhibition and Beyond

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: The Emergence of Cyano-Oxopiperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceutical agents, prized for its favorable physicochemical properties and synthetic tractability. The introduction of both a cyano (nitrile) group and a keto (oxo) functionality onto this saturated heterocycle creates the cyano-oxopiperidine core, a structure of significant interest in modern medicinal chemistry. The strong electron-withdrawing nature of the nitrile group, combined with the hydrogen bonding capabilities of the oxo moiety, bestows unique electronic and steric properties upon these molecules, making them adept at interacting with biological targets, particularly the active sites of enzymes.

This technical guide provides an in-depth exploration of the potential biological activities of cyano-oxopiperidine compounds. Drawing upon established principles from the broader class of cyano-containing heterocyclic inhibitors, we will delve into their primary roles as inhibitors of key enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin C. Furthermore, we will explore their potential in other therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, providing not only a theoretical framework but also practical, field-proven experimental protocols to guide the investigation of this promising class of compounds.

I. Inhibition of Dipeptidyl Peptidase IV (DPP-IV): A Key Target in Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has established DPP-IV inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[1][2]

A. Mechanism of Action: The Role of the Cyano Group

While direct evidence for cyano-oxopiperidine compounds is emerging, the mechanism of inhibition can be extrapolated from the well-studied cyanopyrrolidine class of DPP-IV inhibitors, which includes approved drugs like vildagliptin and saxagliptin.[2] The nitrile group is the key "warhead" that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the tetrahedral intermediate formed during peptide hydrolysis, effectively locking the enzyme in an inactive state. The oxopiperidine ring is expected to occupy the S1 subsite of the enzyme, which preferentially accommodates proline-like residues, with the oxo group potentially forming hydrogen bonds with surrounding amino acid residues, thereby enhancing binding affinity.

Caption: Covalent inhibition of DPP-IV by a cyano-oxopiperidine.

B. Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the in vitro potency of a test compound against purified human DPP-IV.

1. Materials and Reagents:

-

Recombinant Human DPP-IV

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA

-

Test Compound (Cyano-oxopiperidine derivative) dissolved in DMSO

-

Reference Inhibitor (e.g., Sitagliptin)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Procedure:

-

Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

-

In the 96-well plate, add the assay buffer.

-

Add a small volume of the diluted test compound or reference inhibitor to the respective wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Add recombinant DPP-IV to all wells except the no-enzyme control.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background rate (no-enzyme control) from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

C. Structure-Activity Relationship (SAR) Insights

Based on studies of related cyanopyrrolidines, the following SAR principles can be anticipated for cyano-oxopiperidine DPP-IV inhibitors:

-

The Cyano Group is Essential: Replacement of the nitrile with other functional groups typically leads to a significant loss of inhibitory potency.

-

Stereochemistry Matters: The stereochemistry at the carbon bearing the cyano group is critical for proper orientation within the active site.

-

Substitutions on the Piperidine Ring: Modifications to the oxopiperidine ring can influence potency and selectivity by altering interactions with the S1 and S2 subsites of DPP-IV. For instance, introducing small alkyl or fluoro groups could enhance binding.

II. Inhibition of Cathepsin C: A Target for Inflammatory Diseases

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease responsible for the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3.[3] By inhibiting Cathepsin C, the maturation of these downstream proteases is blocked, representing a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3]

A. Mechanism of Action: Covalent Interaction with the Catalytic Cysteine

Similar to DPP-IV inhibition, the nitrile group of cyano-oxopiperidine compounds is predicted to be the key pharmacophore for Cathepsin C inhibition. It forms a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys234) in the enzyme's active site. The oxopiperidine ring and any appended substituents would then occupy the S1 and S2 pockets of the enzyme, dictating the potency and selectivity of the inhibitor.

Caption: Covalent inhibition of Cathepsin C by a cyano-oxopiperidine.

B. Experimental Protocol: In Vitro Cathepsin C Inhibition Assay

This protocol outlines a fluorometric assay to measure the in vitro inhibition of Cathepsin C.

1. Materials and Reagents:

-

Recombinant Human Cathepsin C

-

Cathepsin C substrate: (H-Gly-Arg)2-AMC

-

Assay Buffer: Sodium acetate (pH 5.5) containing DTT and EDTA

-

Test Compound (Cyano-oxopiperidine derivative) dissolved in DMSO

-

Reference Inhibitor (e.g., Brensocatib)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

2. Procedure:

-

Prepare serial dilutions of the test and reference compounds in DMSO.

-

To the wells of the 96-well plate, add assay buffer.

-

Add the diluted compounds to the appropriate wells. Include DMSO-only and no-enzyme controls.

-

Add recombinant Cathepsin C to all wells except the no-enzyme control.

-

Incubate for 15 minutes at 37°C to facilitate inhibitor-enzyme binding.

-

Initiate the reaction by adding the (H-Gly-Arg)2-AMC substrate.

-

Measure fluorescence kinetically for 30 minutes.

3. Data Analysis:

-

Data analysis is performed as described for the DPP-IV inhibition assay to determine IC50 values.

C. Structure-Activity Relationship (SAR) Considerations

For Cathepsin C inhibitors based on the cyano-oxopiperidine scaffold, SAR is likely to be influenced by:

-

N-substituents: The nature of the substituent on the piperidine nitrogen will significantly impact interactions with the S2 pocket and is a key area for optimization of potency and selectivity.

-

Stereochemistry: The stereochemical configuration at multiple centers of the molecule will be crucial for optimal fitting into the enzyme's active site.

-

Piperidine Ring Conformation: The conformation of the oxopiperidine ring, influenced by substituents, will affect the presentation of the cyano "warhead" to the catalytic cysteine.

III. Emerging Biological Activities: Anticancer and Antimicrobial Potential

While enzyme inhibition is the most prominent activity of cyano-containing heterocycles, preliminary studies on related scaffolds suggest potential applications in other therapeutic areas.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of cyanopyridine and piperidine derivatives against various cancer cell lines.[4][5][6][7][8] The proposed mechanisms are diverse and may include the inhibition of kinases involved in cancer cell proliferation or the induction of apoptosis. For instance, certain 3-cyano-2-oxopyridine derivatives have shown potent inhibitory effects against the A549 human lung carcinoma cell line.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the cyano-oxopiperidine compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Antimicrobial Activity

The cyano-piperidine scaffold has also been investigated for its antimicrobial properties.[9][10][11] The mechanism of action is not fully elucidated but may involve the disruption of microbial cell wall synthesis or the inhibition of essential microbial enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.

-

Compound Dilution: Prepare serial twofold dilutions of the cyano-oxopiperidine compounds in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Data Summary

| Compound Class | Target | Biological Activity | Representative IC50 Values | References |

| Cyanopyrrolidines | DPP-IV | Anti-diabetic | Nanomolar range | [1][2] |

| Cyanamide Derivatives | Cathepsin C | Anti-inflammatory | Nanomolar to low micromolar range | [3][12] |

| 3-Cyano-2-oxopyridines | Cancer Cells (A549) | Anticancer | 0.83 - 10.50 µg/ml | [4] |

| Piperidine Derivatives | S. aureus, E. coli | Antibacterial | Zone of inhibition and MIC values reported | [9][10] |

Note: Specific IC50 values for cyano-oxopiperidine compounds are not yet widely available in the public domain and would be the subject of proprietary research or future publications.

V. Conclusion and Future Directions

The cyano-oxopiperidine scaffold represents a promising area for drug discovery, leveraging the well-established inhibitory potential of the cyano group against key enzymatic targets. The primary opportunities for these compounds lie in the development of novel inhibitors for DPP-IV and Cathepsin C, with potential applications in metabolic and inflammatory diseases, respectively. The modular nature of the cyano-oxopiperidine core allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic SAR studies.

Future research should focus on the synthesis of diverse libraries of cyano-oxopiperidine derivatives and their systematic evaluation in the biochemical and cell-based assays outlined in this guide. Promising candidates should then be advanced into in vivo models of disease to assess their therapeutic efficacy and safety profiles. Furthermore, exploration of their potential as anticancer and antimicrobial agents warrants further investigation. The insights and protocols provided herein offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cationic nonsymmetric transplatinum complexes with piperidinopiperidine ligands. Preparation, characterization, in vitro cytotoxicity, in vivo toxicity, and anticancer efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and antimicrobial evaluation of a new hybrid bis-cyanoacrylamide-based-piperazine containing sulphamethoxazole moiety against rheumatoid arthritis-associated pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. oaepublish.com [oaepublish.com]

A Senior Application Scientist's Guide to the Strategic Use of the Benzyl Protecting Group in Piperidine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmacologically active compounds[1]. Its synthesis, particularly in complex, multi-functionalized forms, demands a robust and strategic approach to functional group manipulation. Central to this strategy is the use of protecting groups, which temporarily mask reactive sites to ensure chemoselectivity during synthetic transformations[2][3]. Among the arsenal of amine protecting groups, the benzyl (Bn) group holds a position of particular importance. This guide provides an in-depth technical analysis of the role of the N-benzyl group in piperidine synthesis, moving beyond simple procedural descriptions to explore the underlying principles of its application, stability, and selective cleavage. We will examine the causality behind experimental choices, present validated protocols, and illustrate the strategic deployment of the benzyl group in orthogonal protection schemes, equipping the synthetic chemist with the field-proven insights necessary for successful drug development.

The Piperidine Nitrogen: A Nexus of Reactivity

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a wide range of chemical reactions. While this reactivity is often desired for introducing pharmacophoric elements, it can also be a liability, leading to unwanted side reactions during the modification of other parts of the molecule[4]. Therefore, effective protection of the piperidine nitrogen is a critical first consideration in any multi-step synthesis.

An ideal protecting group for this purpose should meet several criteria[3][5]:

-

Ease of Installation: It should be introduced efficiently and in high yield under mild conditions.

-

Robust Stability: It must be inert to a wide range of reaction conditions planned for subsequent steps.

-

Selective Cleavage: It must be removable in high yield under specific conditions that do not affect other functional or protecting groups within the molecule. This principle of selective removal is the foundation of orthogonal synthesis [6][7][8].

The N-benzyl group fulfills these criteria exceptionally well, offering a balance of stability and selective lability that has made it a workhorse in organic synthesis[9][10].

Installation of the N-Benzyl Group: Methodologies and Mechanistic Considerations

The process of introducing a benzyl group onto the piperidine nitrogen, or N-benzylation, can be accomplished through several reliable methods. The choice of method is often dictated by the substrate's complexity, the availability of starting materials, and desired reaction scale.

Direct Alkylation via Nucleophilic Substitution (SN2)